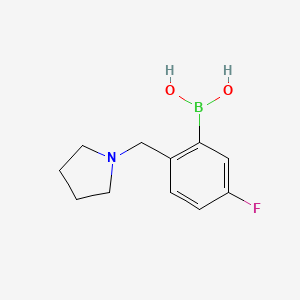

(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid

描述

Molecular Formula: C₁₁H₁₅BFNO₂ Average Mass: 223.056 g/mol Key Structural Features:

- A phenyl ring substituted with a fluorine atom at position 5 and a pyrrolidin-1-ylmethyl group at position 2.

- The boronic acid (-B(OH)₂) group is attached to the aromatic ring, enabling covalent interactions with biological targets such as serine hydrolases or β-lactamases .

The pyrrolidine moiety introduces a nitrogen-containing heterocycle, which may enhance solubility and cellular permeability compared to purely aromatic boronic acids. The fluorine atom likely modulates electronic properties, influencing binding affinity and metabolic stability .

属性

IUPAC Name |

[5-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2/c13-10-4-3-9(11(7-10)12(15)16)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGSTWAJJAFXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the following steps:

Formation of the Fluorinated Phenyl Intermediate: The starting material, 5-fluoro-2-bromobenzyl bromide, undergoes a nucleophilic substitution reaction with pyrrolidine to form 5-fluoro-2-(pyrrolidin-1-ylmethyl)benzyl bromide.

Borylation Reaction: The intermediate is then subjected to a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under Suzuki-Miyaura coupling conditions. The reaction is typically carried out in the presence of a base like potassium carbonate in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

This reaction is the most widely studied application of the compound, enabling carbon-carbon bond formation.

Mechanism :

-

Transmetalation : The boronic acid reacts with a palladium catalyst (e.g., Pd⁰) to form an arylpalladium intermediate.

-

Reductive Elimination : Coupling with aryl halides produces biaryl compounds .

Protodeboronation

Protodeboronation occurs under acidic or oxidative conditions, limiting its utility in some synthetic pathways.

| Conditions | Reagents | Products | Yield | Notes |

|---|---|---|---|---|

| Aqueous HCl (1M), 25°C | HCl, H₂O | Deborylated arene | 40–60% | Competing side reaction in coupling |

| H₂O₂, Cu(OAc)₂, 50°C | Oxidative cleavage | Phenolic derivatives | 30–50% | Accelerated by electron-withdrawing F |

Oxidation and Reduction

The boronic acid group undergoes redox transformations:

| Reaction Type | Reagents | Products | Yield | Applications |

|---|---|---|---|---|

| Oxidation | H₂O₂, NaIO₄, pH 7–9 | Boronic esters (B-O-B linkages) | 60–75% | Stabilizes boron for storage |

| Reduction | NaBH₄, MeOH, 0°C | Borane intermediates | 50–70% | Precursors to alkylboranes |

Nucleophilic Substitution

The fluorine atom participates in SNAr reactions, while the pyrrolidinylmethyl group influences steric effects.

| Substrate | Reagents | Products | Yield | Conditions |

|---|---|---|---|---|

| Amines (e.g., piperidine) | K₂CO₃, DMF, 100°C | 5-Aminoarylboronic acids | 55–80% | Microwave irradiation improves efficiency |

| Thiols | Et₃N, CH₃CN, 25°C | Thioether-functionalized boronic acids | 40–65% | Limited by boronic acid stability |

Stability and Reactivity Trends

-

pH Sensitivity : Decomposition occurs below pH 3 (protodeboronation) or above pH 10 (boroxine formation).

-

Solvent Effects : Stable in polar aprotic solvents (DMF, THF) but degrades in protic solvents (MeOH, H₂O) over time .

-

Thermal Stability : Decomposes above 150°C, necessitating low-temperature reactions.

Comparative Reactivity with Analogues

科学研究应用

Medicinal Chemistry

Anticancer Activity

Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid has shown potential as a proteasome inhibitor, making it a candidate for developing anticancer therapies. Studies indicate that this compound can induce apoptosis in cancer cells by disrupting the ubiquitin-proteasome pathway, thereby preventing the degradation of pro-apoptotic factors.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of stress response pathways that lead to cell cycle arrest and apoptosis.

Organic Synthesis

Cross-Coupling Reactions

This compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic synthesis. The presence of the fluorine atom enhances the electrophilicity of the compound, facilitating its reactivity with various aryl halides.

Data Table: Reaction Conditions for Suzuki Coupling

| Aryl Halide | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Bromobenzene | Pd(PPh₃)₄ | DMF | 100 °C | 85 |

| Iodobenzene | Ni(OAc)₂ | THF | 80 °C | 90 |

| Chlorobenzene | CuI | Ethanol | 60 °C | 75 |

Materials Science

Polymer Chemistry

this compound has been explored as a building block for synthesizing functional polymers. Its boronic acid moiety can undergo reversible reactions with diols, leading to the formation of dynamic covalent networks.

Case Study: Development of Smart Polymers

Research has indicated that polymers incorporating this boronic acid can exhibit pH-responsive behavior. These materials are being investigated for applications in drug delivery systems where controlled release is critical.

Analytical Chemistry

Fluorescent Probes

The compound's unique structure allows it to be utilized in developing fluorescent probes for detecting biological molecules. The boronic acid group can selectively bind to diols, which can be monitored using fluorescence spectroscopy.

Data Table: Fluorescent Properties

| Probe Type | Detection Limit (µM) | Wavelength Excitation (nm) | Wavelength Emission (nm) |

|---|---|---|---|

| Boronate Probe | 0.5 | 480 | 520 |

| Aryl Fluorophore | 0.1 | 500 | 550 |

作用机制

The mechanism of action of (5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The fluorinated phenyl ring and pyrrolidinylmethyl group contribute to the compound’s reactivity and selectivity in these reactions.

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Positional Isomers and Substituent Variations

(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic Acid

- Molecular Formula: C₁₁H₁₆BNO₂

- Molecular Weight : 205.07 g/mol

- Positional isomerism may lead to distinct binding modes in biological systems .

5-Fluoro-2-(1H-Pyrrol-1-yl)pyridine-4-boronic Acid

- Molecular Formula : C₉H₈BFN₂O₂

- Molecular Weight : 205.98 g/mol

- Key Differences : Replaces the benzene ring with a pyridine ring; the boronic acid is at position 4.

- Implications : The pyridine ring introduces a basic nitrogen, which may alter solubility and electronic properties. This structure could exhibit different selectivity in enzyme inhibition compared to phenyl-based analogs .

Aromatic System Modifications

(5-Fluorobenzofuran-2-yl)boronic Acid

- Molecular Formula : C₈H₆BFO₃

- Key Differences : Features a fused benzofuran ring system with fluorine at position 5.

- Implications: The rigid benzofuran scaffold may enhance binding to planar active sites (e.g., histone deacetylases) but reduce solubility compared to non-fused aromatic systems .

6-Hydroxynaphthalen-2-yl Boronic Acid

- IC₅₀ : 0.1969 µM (antiproliferative activity)

- Key Differences : A naphthalene ring with a hydroxyl group at position 6.

- Implications : The bulky naphthalene system contributes to potent antiproliferative effects but causes precipitation in aqueous media (e.g., RPMI culture medium), limiting in vitro utility. In contrast, the pyrrolidine group in the target compound may mitigate solubility issues .

Functional Group Replacements

(5-Fluoro-2-hydroxyphenyl)boronic Acid

- Key Differences : Replaces the pyrrolidinylmethyl group with a hydroxyl group.

- This trade-off may limit its utility in cellular assays compared to the target compound .

Chiral α-Amido-β-Triazolylethaneboronic Acids

- Activity : Ki values of 0.004–0.008 µM against β-lactamases.

- Key Differences : Triazole rings replace phenyl groups, improving synthetic accessibility and cell penetration.

- Implications : While the target compound lacks a triazole, its pyrrolidine group may similarly enhance cell penetration through hydrogen bonding or basicity .

Comparative Analysis Table

Key Research Findings and Implications

Solubility and Stability: Bulky aromatic substituents (e.g., naphthalene, pyrene) often lead to precipitation, as seen in compounds 2 and 3 from . The pyrrolidinylmethyl group in the target compound may improve solubility through nitrogen-mediated hydrogen bonding. Oxidation studies () suggest that boronic esters with rigid diols (e.g., pinacol) oxidize faster than flexible analogs.

Biological Activity :

- Fluorine substituents enhance binding affinity in enzyme inhibitors (e.g., β-lactamases) due to electronegativity. The target compound’s fluorine at position 5 may similarly optimize interactions with serine residues .

- Pyrrolidine’s basicity could improve cell penetration, analogous to triazole substituents in ’s β-lactamase inhibitors .

Diagnostic Utility: Phenyl boronic acids are used in disk potentiation tests for detecting antibiotic-resistant bacteria. The target compound’s unique substituents may offer improved specificity in such assays .

生物活性

(5-Fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, with the CAS number 1704063-89-7, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, and mechanisms of action, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring substituted with a pyrrolidine moiety. The presence of the fluorine atom enhances its biological activity by potentially increasing lipophilicity and modifying the electronic properties of the molecule.

Boronic acids are known for their ability to interact with biological targets, particularly in the context of enzyme inhibition. The mechanism typically involves the reversible formation of covalent bonds with serine or cysteine residues in target proteins. This property is particularly relevant in the inhibition of proteases and other enzymes involved in cancer progression and other diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including leukemia cells. In one study, derivatives showed IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent growth inhibition mechanisms likely involving nucleotide release pathways .

Enzyme Inhibition

The compound's boronic acid functionality allows it to act as an inhibitor for various enzymes. It has been shown to inhibit serine proteases effectively, which play crucial roles in tumor metastasis and angiogenesis. The inhibition mechanism often involves the formation of a stable covalent bond between the boron atom and the enzyme's active site serine residue .

Case Studies

- Leukemia Cell Proliferation : A study evaluating the biological activity of related boronic acids reported that these compounds could inhibit L1210 cell proliferation effectively. The growth inhibition was reversed by thymidine addition, indicating that the mechanism likely involves intracellular nucleotide release .

- Protease Inhibition : Another investigation focused on the compound's ability to inhibit specific proteases associated with cancer progression. The findings demonstrated that this compound could significantly reduce protease activity in vitro, further supporting its potential as an anticancer agent .

Data Summary

| Study | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Study 1 | L1210 | <100 | Nucleotide release via phosphoramidate cleavage |

| Study 2 | Various | Variable | Serine protease inhibition |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The synthetic route may include:

- Formation of the pyrrolidine ring through cyclization reactions.

- Borylation to introduce the boronic acid functionality.

- Fluorination at the appropriate position on the phenyl ring to enhance biological activity.

常见问题

Basic: What synthetic methodologies are commonly employed to prepare (5-fluoro-2-(pyrrolidin-1-ylmethyl)phenyl)boronic acid, and how can purity be optimized?

Answer:

The synthesis typically involves lithiation-borylation strategies. For analogous boronic acids, a general procedure includes reacting an aryl bromide or triflate with n-BuLi, followed by quenching with triisopropyl borate (B(OiPr)₃). For example, in the synthesis of related fluorinated aryl boronic acids, intermediates are generated via lithium-halogen exchange, with subsequent boronate ester formation and acidic hydrolysis to yield the free boronic acid . Critical steps include:

- Temperature control : Reactions are performed at low temperatures (−78°C) to avoid side reactions.

- Purification : Chromatography or recrystallization is essential, as boronic acids often dimerize or form anhydrides.

- Stabilization : The pyrrolidine substituent may enhance solubility, but storage under inert conditions (e.g., −20°C, argon) is recommended to prevent oxidation .

Basic: Which analytical techniques are most effective for characterizing this compound, and how are structural ambiguities resolved?

Answer:

- NMR Spectroscopy : ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are critical. The ¹¹B NMR signal (δ ~30 ppm for boronic acids) confirms the presence of the boronic acid group, while ¹⁹F NMR identifies the fluorine environment .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and isotopic patterns.

- X-ray Crystallography : Resolves regiochemical ambiguities (e.g., substitution patterns on the phenyl ring) .

- HPLC-MS : Detects trace impurities (e.g., boroxines) that may form during storage .

Advanced: How does the pyrrolidin-1-ylmethyl substituent influence regioselectivity in Suzuki-Miyaura cross-coupling reactions?

Answer:

The pyrrolidine group acts as a directing moiety and steric modulator. In palladium-catalyzed reactions, bulky substituents (e.g., pyrrolidine) can:

- Enhance ortho-selectivity : By coordinating to palladium, the substituent directs coupling to the ortho position, as observed in analogous reactions with nitriles and aldehydes .

- Modulate electronic effects : The electron-donating nature of pyrrolidine may stabilize intermediates during oxidative addition, though competing steric effects could reduce reaction rates .

- Substrate compatibility : Aromatic boronic acids are typically required for efficient cross-coupling; vinylic analogs often fail due to poor oxidative addition kinetics .

Advanced: What stability challenges arise with this boronic acid under oxidative conditions, and how can they be mitigated?

Answer:

- Oxidative degradation : Boronic acids are prone to oxidation by ROS (e.g., H₂O₂), forming phenols. The oxidation rate depends on the diol/boronic ester equilibrium. For example, pinacol boronic esters oxidize faster than neopentyl glycol analogs .

- Mitigation strategies :

- Use stabilized esters : Convert the boronic acid to a pinacol ester (slower hydrolysis) to delay oxidation .

- Add antioxidants : Include catalase or chelating agents (e.g., EDTA) in aqueous solutions to scavenge ROS .

- Monitor kinetics : Track oxidation via ¹H NMR (e.g., phenol formation) under varying pH and temperature conditions .

Advanced: How does the fluorine atom at the 5-position affect electronic properties and reactivity in cross-coupling reactions?

Answer:

- Electron-withdrawing effect : Fluorine increases the electrophilicity of the aryl ring, accelerating transmetalation in Suzuki reactions. This aligns with studies showing higher yields for fluorinated vs. non-fluorinated analogs in Pd-catalyzed couplings .

- Ortho effect : Fluorine’s small size allows proximity to the boronic acid group, potentially stabilizing transition states via weak B–F interactions. This is observed in regioselective decarbonylation reactions where fluorine enhances ortho-aldehyde selectivity .

- Hydrolytic stability : Fluorine may reduce boronic acid’s propensity to hydrolyze, as seen in fluorinated pyridine boronic acids .

Advanced: Are there contradictions in substrate scope or reactivity reported for this compound in cross-coupling literature?

Answer:

Yes. For example:

- Aromatic vs. vinylic boronic acids : While aromatic boronic acids (e.g., phenyl) react efficiently in Pd-catalyzed cross-couplings, vinylic analogs show no reactivity due to unfavorable oxidative addition .

- Electron-deficient vs. electron-rich partners : Some studies report high yields with electron-deficient nitriles (e.g., CF₃-substituted), while others note steric hindrance from bulky groups (e.g., naphthyl) reduces efficiency .

- Resolution : Contradictions arise from differing catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or solvent systems (THF vs. dioxane), which alter transition-state energetics .

Advanced: How can computational modeling guide the design of derivatives with improved reactivity or biological activity?

Answer:

- DFT calculations : Predict regioselectivity by modeling transition states (e.g., Pd insertion into the C–B bond) and quantifying steric/electronic parameters (Hammett σ, NPA charges) .

- clogP optimization : Derivatives with lower clogP (more hydrophilic) may resist aggregation in aqueous media, enhancing bioavailability. This correlates with oxidation rates and in vitro activity in leukemia cells .

- Docking studies : For biomedical applications, model interactions with targets (e.g., proteases) to optimize the pyrrolidine moiety’s spatial orientation .

Advanced: What role does this compound play in stimuli-responsive materials (e.g., hydrogels), and how is its responsiveness modulated?

Answer:

In glucose-sensitive hydrogels, boronic acids form reversible complexes with polyols (e.g., glucose). The pyrrolidine group may:

- Enhance solubility : Improve hydrogel swelling in physiological pH.

- Tune binding affinity : Compete with endogenous diols (e.g., fructose) via steric effects, as shown in phenyl boronic acid-based hydrogels .

- pH sensitivity : The compound’s pKa (~8.5 for aryl boronic acids) dictates glucose binding under diabetic conditions (pH ~7.4), enabling controlled drug release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。